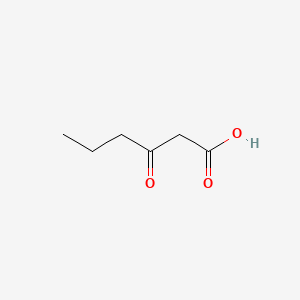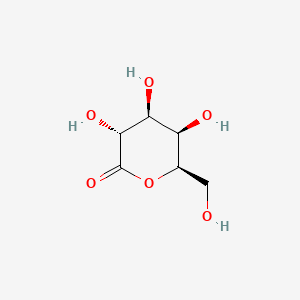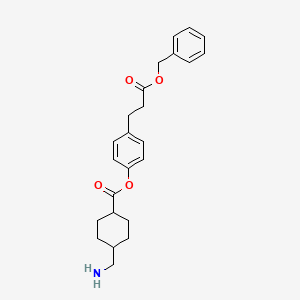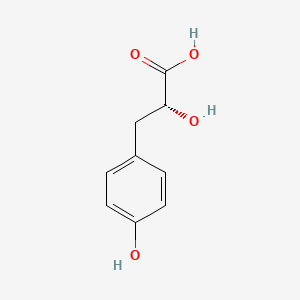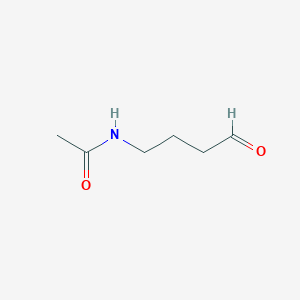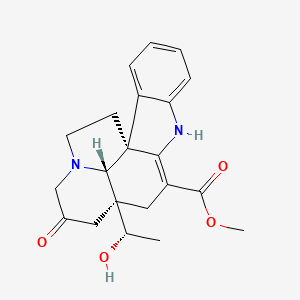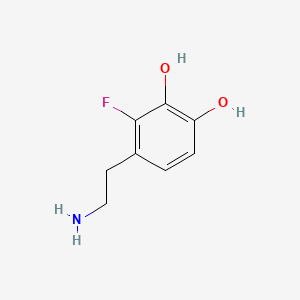
2-Fluorodopamine
概要
説明
2-Fluorodopamine is a fluorinated analog of dopamine, a neurotransmitter that plays a crucial role in the brain’s reward and pleasure systems. This compound is of significant interest in the field of neurochemistry due to its potential applications in imaging and studying the dopaminergic system. The fluorine atom in this compound replaces one of the hydrogen atoms in the dopamine molecule, which can alter its biological properties and interactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorodopamine typically involves the fluorination of dopamine or its precursors. One common method is the electrophilic fluorination of dopamine using a fluorinating agent such as [18F]fluorine gas. This process can be carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position on the dopamine molecule .
Industrial Production Methods: Industrial production of this compound may involve automated synthesis processes to ensure high yield and purity. Advances in automated synthesis have enabled the production of fluorinated compounds like this compound with high radiochemical yield and enantiomeric purity, which are essential for clinical and research applications .
化学反応の分析
Types of Reactions: 2-Fluorodopamine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or thiols under appropriate conditions.
Major Products Formed:
Oxidation: Formation of fluorinated quinones.
Reduction: Formation of fluorinated hydroquinones.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Fluorodopamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other fluorinated compounds.
Biology: Utilized in studying the dopaminergic system and its role in various biological processes.
Industry: Used in the development of new pharmaceuticals and diagnostic agents.
作用機序
2-Fluorodopamine exerts its effects by interacting with the dopaminergic system. It is taken up by dopaminergic neurons and converted into fluorodopamine by aromatic amino acid decarboxylase. Fluorodopamine can then be further metabolized by monoamine oxidase to yield fluorinated metabolites. This process allows for the visualization of dopaminergic activity in the brain using PET imaging .
類似化合物との比較
6-Fluoro-L-DOPA: Another fluorinated analog of dopamine used in PET imaging.
Fluorodopa (18F): A fluorinated analog of levodopa used as a diagnostic agent for PET imaging in the evaluation of Parkinsonian syndromes.
Comparison: 2-Fluorodopamine is unique in its specific interaction with the dopaminergic system, making it a valuable tool for studying dopamine-related processes. Compared to 6-Fluoro-L-DOPA and Fluorodopa (18F), this compound offers distinct advantages in terms of its metabolic pathways and imaging capabilities .
特性
IUPAC Name |
4-(2-aminoethyl)-3-fluorobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2/c9-7-5(3-4-10)1-2-6(11)8(7)12/h1-2,11-12H,3-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSPPLWHVUCFSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CCN)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00991449 | |
| Record name | 4-(2-Aminoethyl)-3-fluorobenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00991449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71144-37-1 | |
| Record name | 4-(2-Aminoethyl)-3-fluoro-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71144-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluorodopamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071144371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Aminoethyl)-3-fluorobenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00991449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



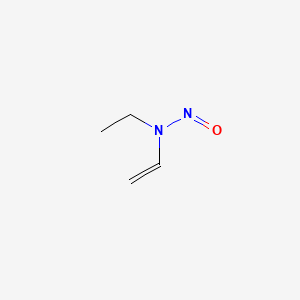
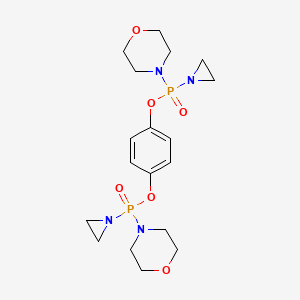
![2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol](/img/structure/B1215521.png)


